4,7,10,13,16-Docosapentaenoic acid

Vue d'ensemble

Description

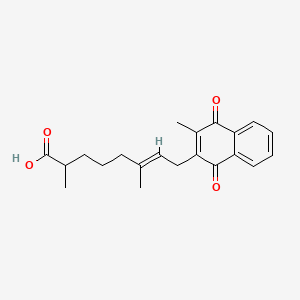

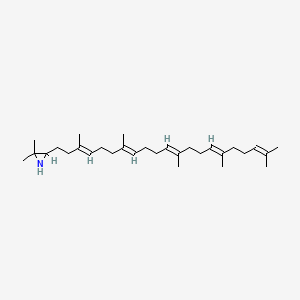

4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is an ω-6 fatty acid . It is formed by an elongation and desaturation of arachidonic acid 20:4 ω-6 .

Synthesis Analysis

The synthesis of 4,7,10,13,16-Docosapentaenoic acid involves the elongation and desaturation of arachidonic acid . Tandem mass spectra revealed that the major phospholipid molecular species in both fed and 7-d-starved cells are plasmalogen PE (C16:0p/C22:5), plasmalogen PC (C16:0p/C22:5), diacyl-PC (C22:5/C22:5), and dia-cyl-PI (C22:5/C22:5), with characteristic daughter ions of specific fatty acyl residues and headgroup ions at m/z 140 (PE), 168/224 (PC), and 241 (PI), respectively .Molecular Structure Analysis

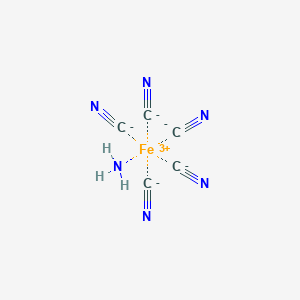

The molecular formula of 4,7,10,13,16-Docosapentaenoic acid is C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .Chemical Reactions Analysis

The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase . The lipids were converted to methyl esters by reaction with 5% anhydrous HCl in methanol for 1 h at 80 "C. Methyl esters were recovered by extracting with hexane and separated by reverse phase HPLC .Physical And Chemical Properties Analysis

4,7,10,13,16-Docosapentaenoic acid is a straight open chain polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . It is primarily used to designate two isomers, all - cis -4,7,10,13,16-docosapentaenoic acid (i.e. 4 Z ,7 Z ,10 Z ,13 Z ,16 Z -docosapentaenoic acid) and all - cis -7,10,13,16,19-docosapentaenoic acid .Applications De Recherche Scientifique

Metabolism and Biochemical Transformations

4,7,10,13,16-Docosapentaenoic acid undergoes various metabolic transformations in the body. It can be retroconverted into arachidonic acid in rats, indicating a complex interplay between different polyunsaturated fatty acids (PUFAs) (Schlenk, Gellerman, & Sand, 1967). Human platelets have shown the capability to metabolize this fatty acid into distinct metabolites through cyclooxygenase and lipoxygenase pathways, highlighting its involvement in biochemical reactions that regulate physiological functions (Milks & Sprecher, 1985).

Role in Cellular Metabolism

Research on rat Sertoli and germinal cells demonstrates the significant role of 4,7,10,13,16-Docosapentaenoic acid in cellular metabolism. It suggests active biosynthesis and metabolism of this PUFA, with implications for its role in cellular functioning and possibly in reproductive biology (Beckman & Coniglio, 1980).

Influence on Fatty Acid Biosynthesis

Studies indicate that this fatty acid can influence the biosynthesis of other PUFAs. For instance, it can modulate the desaturation of linoleic acid and α-linolenic acid, suggesting a regulatory role in the synthesis of essential fatty acids (Actis Dato & Brenner, 1970).

Contribution to Resolvins Formation

The fatty acid plays a part in the formation of specialized pro-resolving lipid mediators like resolvins. These molecules are involved in resolving inflammation, showcasing the fatty acid's potential therapeutic applications in inflammatory conditions (Dangi et al., 2010).

Involvement in Visual Functions

In specific species like rabbits, docosapentaenoic acid constitutes a significant portion of the fatty acids in photoreceptor outer segment membranes, implicating its potential role in visual functions (Nielsen et al., 1986).

Impact on Brain Function

The metabolism and turnover of this fatty acid in brain phospholipids, as seen in dietary studies on rats, suggest its importance in brain function and potentially in behavioral health (Igarashi et al., 2012).

Mécanisme D'action

Safety and Hazards

When handling 4,7,10,13,16-Docosapentaenoic acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The future directions of research on 4,7,10,13,16-Docosapentaenoic acid could involve further investigation into its metabolic pathways and potential health benefits. As it is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation , it could be of interest to explore its role in human health and disease.

Propriétés

IUPAC Name |

(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-GUTOPQIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2313-14-6 | |

| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

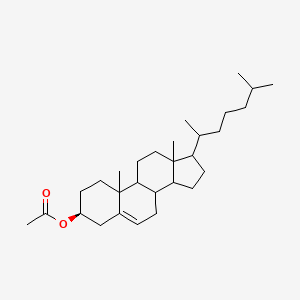

![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240014.png)

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)